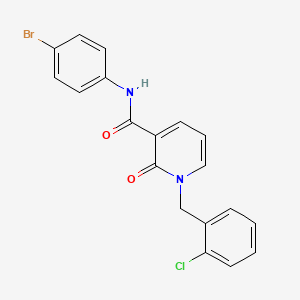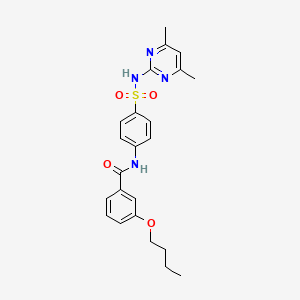
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is a chemical entity that features a thiadiazole ring, a common structural motif in medicinal chemistry due to its diverse biological activities. The presence of a 2-chlorophenyl group suggests potential for interaction with various biological targets, while the acetamide moiety could confer additional pharmacokinetic properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods, including microwave irradiation. For instance, 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles are synthesized using microwave irradiation, which suggests that similar methods could potentially be applied to the synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide . This method is advantageous due to its efficiency and reduced reaction times.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized by spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . For example, the chlorophenyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole was analyzed and confirmed by these techniques, indicating that a similar approach would be suitable for analyzing the structure of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide .
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, often influenced by substituents on the thiadiazole ring. The presence of a chlorophenyl group can lead to reactions such as nucleophilic aromatic substitution, while the acetamide group could be involved in hydrolysis or condensation reactions. The specific reactivity of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide would need to be studied in detail.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's lipophilicity and electronic properties. The crystal structure analysis of related compounds shows that intramolecular hydrogen bonding and π-π stacking interactions can significantly influence the solid-state packing and, consequently, the melting point and solubility . These analyses are crucial for understanding the behavior of the compound in different environments and can guide its application in various fields, including drug design.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
The inhibition performances of certain thiazole and thiadiazole derivatives, including ones structurally related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide, against corrosion of iron were predicted using density functional theory (DFT) calculations and molecular dynamics simulations. This study highlights the potential application of these compounds in protecting metal surfaces from corrosion, showing good agreement between theoretical data and experimental results (Kaya et al., 2016).
Structural and Electronic Properties Analysis
Research on the crystal and molecular structure of a compound closely related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide revealed insights into its structural geometry, electronic properties, and potential applications as nonlinear optical (NLO) material. This study underscores the significance of detailed structural and electronic characterization for designing new chemical entities with specific applications (Kerru et al., 2019).
Corrosion Inhibition of Mild Steel
An investigation on new 2,5-disubstituted 1,3,4-thiadiazoles, including compounds similar to the one of interest, demonstrated their effectiveness as corrosion inhibitors of mild steel in a 1 M HCl solution. This study utilized AC impedance technique, correlating experimental inhibition efficiencies with quantum chemical parameters, and provided insights into the potential industrial applications of these compounds in protecting steel surfaces (Bentiss et al., 2007).
Antibacterial Activity Studies
The synthesis and evaluation of various thiadiazoles and thiazoles, which share a core structure with 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide, for their antibacterial activity against gram-positive and gram-negative bacteria illustrate the pharmaceutical potential of these compounds. QSAR studies of these compounds highlight the influence of structural and physicochemical parameters on their biological activity (Desai et al., 2008).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-9-5-4-8-14(15)17-21-18(25-22-17)24-12-16(23)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMSDSESYXBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


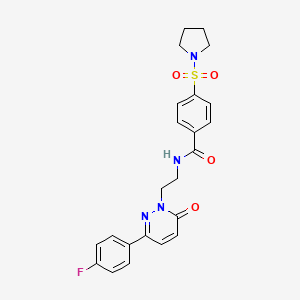
![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

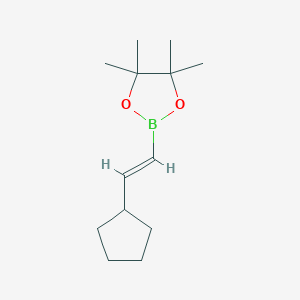
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)
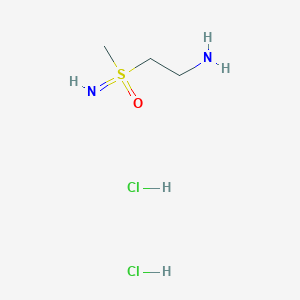
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)
![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)
